molecular formula C10H13NO2 B1273809 3-Amino-3-(3-methylphenyl)propanoic acid CAS No. 68208-17-3

3-Amino-3-(3-methylphenyl)propanoic acid

Cat. No.: B1273809
CAS No.: 68208-17-3
M. Wt: 179.22 g/mol
InChI Key: HMLYKNGYKKJNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(3-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Synthesis of Diastereoisomers: A study by Tchapkanov and Petrov (1998) involved synthesizing methyl esters of N-(O,O-diethylphosphonobenzyl-)-2-amino-3-aryl-propanoic acid, a process that produced a mixture of diastereoisomers, showcasing the compound's utility in complex organic synthesis (Tchapkanov & Petrov, 1998).

Biocatalysis and Biochemistry

  • Chiral Catalysis in Drug Research: Li et al. (2013) highlighted the use of S-3-amino-3-phenylpropionic acid in chiral catalysis for the preparation of pharmaceutical intermediates, emphasizing its significance in the pharmaceutical industry (Li et al., 2013).

Chemical Analysis and Environmental Research

  • Identification of Organic Acids: Research by Rimbault et al. (1993) involved analyzing organic acids, including 3-(methylthio)propanoic acid, in cultures of a thermophilic sulfur-dependent anaerobic archaeon, demonstrating the compound's relevance in environmental and microbial studies (Rimbault et al., 1993).

Pharmacological Research

  • Asymmetric Synthesis for Medical Applications: The asymmetric synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in pharmaceuticals, was demonstrated by Zhong et al. (1999), underlining the compound's potential in developing medical treatments (Zhong et al., 1999).

Safety and Hazards

The safety and hazards associated with “3-Amino-3-(3-methylphenyl)propanoic acid” are not clearly documented in the available resources .

Future Directions

The future directions for research and applications of “3-Amino-3-(3-methylphenyl)propanoic acid” are not clearly documented in the available resources .

Properties

IUPAC Name

3-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLYKNGYKKJNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377391
Record name 3-amino-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-17-3
Record name 3-amino-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.8 ml of 3-methylbenzaldehyde are added to a mixture of 10.4 g of malonic acid and 15.4 g of ammonium acetate in 150 ml of 2-methoxyethanol, and the mixture is heated overnight at 80° C. After cooling to RT, the precipitate formed is filtered off under suction, washed with ether and dried. 6.8 g of the expected product are obtained.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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